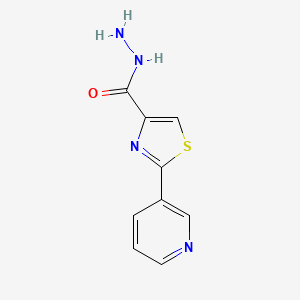

2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide” is a compound that has been studied for its potential applications in various fields. It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in its ring structure .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a pyridine derivative with a thiazole derivative. For instance, a study describes the synthesis of a related compound through the coordination reaction of K2PtCl4 with 2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid . Another study describes the synthesis of a series of compounds formed by the linkage of -C(O)NH with pyridine and thiazole moieties .Molecular Structure Analysis

The molecular structure of “2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide” can be inferred from its name. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a thiazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom), and a carbohydrazide group (a functional group consisting of a carbonyl group (C=O) attached to a hydrazide group (NH-NH2)) .科学的研究の応用

Antibacterial Activity

The compound has shown promising antibacterial activity. In vitro antibacterial activity against Staphylococcus aureus , Bacillus subtilis , Escherichia coli , and Pseudomonas aeruginosa were carried out and the compound showed promising activity against B. subtilis .

DNA Binding Study

The compound has been analyzed for DNA binding study. It revealed that the compound has a promising affinity towards DNA double helix .

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory activity. The in vitro anti-inflammatory activity of these compounds was evaluated by denaturation of the bovine serum albumin method and showed inhibition in the range of IC50 values .

Antimicrobial Activity

The compound has shown promising antimicrobial activity. The newly characterized compounds were evaluated for their antimicrobial properties .

Organic Synthesis

The compound is used as a pharmaceutical intermediate and also used in the field of organic synthesis .

Drug Development

Heterocyclic compounds like this play an important role in drug development. They are easily prepared and a few of them can be handled easily such as thiazoles, oxadiazoles, triazoles, and many more .

将来の方向性

The future directions for the study of “2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide” could involve further exploration of its potential applications in various fields, such as medicine and materials science. For instance, a study suggests that a new class of compounds formed by the linkage of -C(O)NH with pyridine and thiazole moieties could be developed as effective antimicrobial and anti-inflammatory agents .

作用機序

Target of Action

It has been suggested that similar compounds may interact with dna and have affinity towards DNA double helix .

Mode of Action

The compound is believed to form adducts with DNA through intercalation, and these interactions are stabilized by hydrophobic and hydrogen bonds . This interaction can interfere with the normal functioning of DNA, potentially inhibiting replication or transcription processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide. For instance, it has been suggested that the compound should be stored in a cool place and kept tightly closed in a dry and well-ventilated place . It is also stable under normal temperatures and pressures but should be kept away from strong oxidizing agents, strong acids, and strong bases .

特性

IUPAC Name |

2-pyridin-3-yl-1,3-thiazole-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS/c10-13-8(14)7-5-15-9(12-7)6-2-1-3-11-4-6/h1-5H,10H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDRYCHGNGHZFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=CS2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide](/img/structure/B2933411.png)

![N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2933412.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2933415.png)

![2-(((5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl)thio)acetic acid](/img/structure/B2933419.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2933422.png)

![1-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2933423.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2933425.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2933427.png)

![3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2933429.png)